2H,3H-furo[3,2-b]pyridine-5-carbaldehyde
CAS No.:
Cat. No.: VC18075938
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7NO2 |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 2,3-dihydrofuro[3,2-b]pyridine-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-2,5H,3-4H2 |
| Standard InChI Key | WIYKHZRYISKDML-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1N=C(C=C2)C=O |
Introduction
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by its unique fused ring structure, which combines both furan and pyridine moieties. This compound is significant in various chemical and pharmaceutical applications due to its potential biological activities and structural properties. The molecular formula for this compound is not explicitly provided in the available sources, but it has a molecular weight of approximately 146.15 to 149.15 g/mol, depending on the source .
Synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde
The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde can be achieved through several methodologies. One common synthesis route involves treating 2-formylpyridine with a furan derivative in the presence of a Lewis acid catalyst. The reaction conditions typically require controlled temperatures and can yield the desired product in moderate to high yields depending on the specific reactants used and their concentrations.
Biological Activities and Applications
Experimental studies have shown that certain derivatives of furo-pyridine compounds exhibit significant activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in Alzheimer's disease research. The compound finds applications in various fields due to its favorable absorption characteristics for biological applications.
Structural Similarities and Variations
Several compounds share structural similarities with 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Furo[2,3-c]pyridine-2-carbaldehyde | Fused furan-pyridine | Different position of the aldehyde group |
| 2-(Trifluoromethyl)furo[3,2-b]pyridine | Trifluoromethyl substituted | Enhanced lipophilicity and potential bioactivity |
| Furo[3,2-c]pyridin-5-one | Ketone functional group | Exhibits different reactivity patterns |
These compounds highlight the unique aspects of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde while also demonstrating how slight structural variations can lead to different chemical properties and biological activities.
Research Findings and Future Directions
Preliminary studies suggest that modifications to 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde can enhance binding affinity to specific biological targets. Interaction studies involving this compound typically focus on its reactivity with biological macromolecules like proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.
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